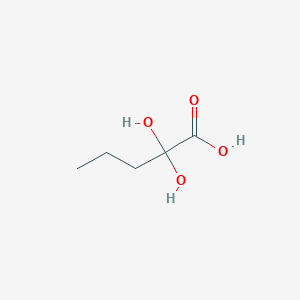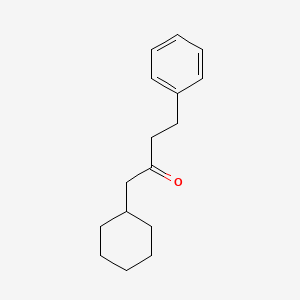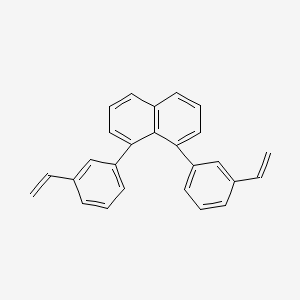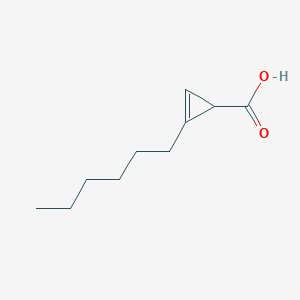
2-Cyclopropene-1-carboxylic acid, 2-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopropene, a three-membered carbon ring structure, which is known for its strained ring system and unique reactivity. The hexyl group attached to the cyclopropene ring adds to its hydrophobic character and influences its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of hexyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of recyclable catalysts and green chemistry principles can also be integrated into the industrial processes to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-hexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to cyclopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of hexyl-substituted ketones or carboxylic acids.
Reduction: Formation of hexyl-substituted cyclopropane derivatives.
Substitution: Formation of hexyl-substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropene-1-carboxylic acid, 2-hexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- involves its interaction with molecular targets through its strained ring system. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: A similar compound with phenyl groups instead of a hexyl group.
2-Cyclopropene-1-carboxylic acid, ethyl ester: An ester derivative with an ethyl group.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
212953-98-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-hexylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-8-7-9(8)10(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
IVROFDYXHXQAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


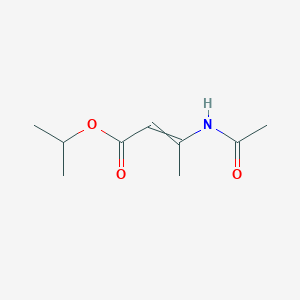

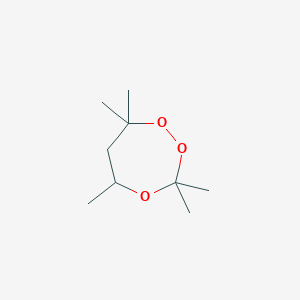
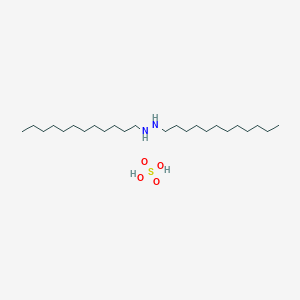

![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
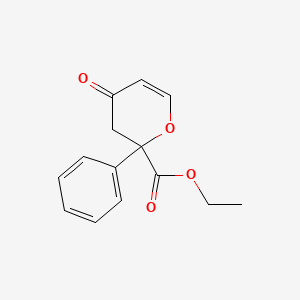

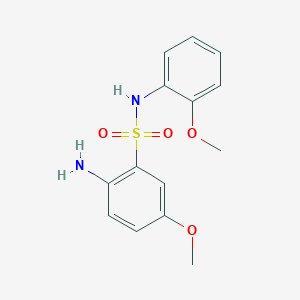
![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
